8-[2-(4-Bromophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione
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Overview
Description
8-[2-(4-Bromophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione is a complex organic compound with a unique structure that includes a bromophenyl group, a hydrazinylidene moiety, and a benzopyran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(4-Bromophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione typically involves the reaction of 4-bromophenylhydrazine with a suitable precursor that contains the benzopyran core. The reaction is usually carried out in an organic solvent such as ethanol or isopropanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
8-[2-(4-Bromophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
8-[2-(4-Bromophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 8-[2-(4-Bromophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt cellular pathways, leading to the desired therapeutic effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but lacks the benzopyran core.
4-Bromophenylhydrazine: Contains the bromophenyl and hydrazine moieties but lacks the benzopyran structure.
Uniqueness
8-[2-(4-Bromophenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione is unique due to its combination of a bromophenyl group, a hydrazinylidene moiety, and a benzopyran core. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
CAS No. |
116541-92-5 |
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Molecular Formula |
C16H11BrN2O3 |
Molecular Weight |
359.17 g/mol |
IUPAC Name |
8-[(4-bromophenyl)diazenyl]-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C16H11BrN2O3/c1-9-8-14(21)22-16-12(9)6-7-13(20)15(16)19-18-11-4-2-10(17)3-5-11/h2-8,20H,1H3 |
InChI Key |
VTUMWTQZEJHINL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2N=NC3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
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